molecular formula C10H19IO2 B8462060 2-(5-Iodopentoxy)tetrahydro-2H-pyran

2-(5-Iodopentoxy)tetrahydro-2H-pyran

Cat. No.: B8462060
M. Wt: 298.16 g/mol
InChI Key: ZDXUSVVNVXTSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Iodopentoxy)tetrahydro-2H-pyran is a tetrahydropyran (THP)-protected alcohol derivative featuring a pentoxy chain substituted with an iodine atom at the terminal position. The THP group is widely used in organic synthesis to protect hydroxyl groups, enabling selective reactivity in multi-step reactions. The iodine substituent likely enhances its utility in cross-coupling reactions or as a radiotracer precursor due to iodine’s high atomic mass and versatility in nucleophilic substitutions .

Properties

Molecular Formula

C10H19IO2

Molecular Weight

298.16 g/mol

IUPAC Name

2-(5-iodopentoxy)oxane

InChI

InChI=1S/C10H19IO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2

InChI Key

ZDXUSVVNVXTSHB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Derivatives

Halogenated THP derivatives vary in reactivity, stability, and applications based on the halogen type:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
2-(((S)-6-(Iodomethyl)...)oxy)THP Iodine (terminal) C₁₆H₂₅IO₃ ~392.28* Used in stereoselective synthesis of antitumor agents; iodine enables Suzuki couplings.
2-(3-Bromopropoxy)THP Bromine (terminal) C₈H₁₅BrO₂ ~223.11 Intermediate in drug synthesis; bromine acts as a leaving group in nucleophilic reactions.
2-(4-Chlorobutoxy)THP Chlorine (terminal) C₉H₁₇ClO₂ ~192.68 Lower reactivity vs. Br/I analogs; used in controlled hydrolysis reactions.

Notes:

  • Iodo derivatives exhibit high reactivity in cross-coupling reactions, making them valuable in pharmaceutical synthesis .
  • Bromo derivatives are cost-effective alternatives for introducing leaving groups .
  • Chloro derivatives are less reactive but offer stability in aqueous conditions .

Alkynyl Derivatives

Alkynyl-substituted THP compounds are prized for their role in click chemistry and alkyne-azide cycloadditions:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
2-(4-Pentynyloxy)THP Terminal alkyne C₉H₁₆O₂ 156.22 Soluble in organic solvents; used in click chemistry and polymer synthesis.
2-(7-Fluorotetradec-5-ynyloxy)THP Fluorinated alkyne C₁₉H₃₁FO₂ 310.44 Enhanced metabolic stability; potential PET radiotracer applications.

Notes:

  • Alkynyl groups enable Huisgen cycloadditions, critical for bioconjugation .
  • Fluorination improves bioavailability and resistance to enzymatic degradation .

Aromatic and Other Derivatives

THP ethers with aromatic or complex substituents expand utility in materials science and drug design:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
2-(4-Methylphenoxy)THP 4-Methylphenoxy C₁₂H₁₆O₂ 192.25 Used in polymer coatings; enhances thermal stability.
2-(4-Bromo-2-methoxyphenethoxy)THP Brominated aromatic ether C₁₄H₁₇BrO₃ 325.19 Intermediate in neuropharmacological drug synthesis.

Notes:

  • Aromatic substituents improve thermal stability and enable π-π stacking in materials .
  • Brominated aromatic derivatives are leveraged in CNS drug development .

Key Research Findings

  • Synthetic Yields : Iodo and bromo derivatives achieve high yields (>95%) via nucleophilic substitution under inert conditions .
  • Safety : Chloro derivatives require stringent safety protocols (e.g., S23/S24/25 for alkynyl THP ethers) .
  • Applications :
    • Pharmaceuticals : Iodo/alkynyl THP derivatives are intermediates in anticancer and antiviral agents .
    • Materials Science : Aromatic THP ethers enhance polymer durability .

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